molecular formula C9H13ClN2O2 B1452795 N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride CAS No. 1221724-25-9

N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride

Cat. No.: B1452795
CAS No.: 1221724-25-9
M. Wt: 216.66 g/mol
InChI Key: ILXFINPATTYONU-UHFFFAOYSA-N
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Description

“N-(4-hydroxyphenyl)-2-(methylamino)acetamide hydrochloride” is a chemical compound. It’s also known as Paracetamol in the pharmaceutical industry . It’s widely used as an anti-pyretic (fever-reducing) drug .


Synthesis Analysis

The synthesis of “this compound” involves the reaction between the nucleophilic center in the starting materials and the electrophilic carbonyl carbon of the acetic anhydride .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, NMR, and GC-MS .


Chemical Reactions Analysis

The oxidation of “this compound” has been studied spectrophotometrically. The reaction exhibits 1:4 stoichiometry (paracetamol: DPC). The reaction is of first order in [DPC] and has less than unit order in [PAM] and negative fractional order in [alkali] .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of >159°C (dec.), a predicted boiling point of 483.1±25.0 °C, and a predicted density of 1.295±0.06 g/cm3 .

Scientific Research Applications

Pharmacological Insights and Clinical Applications

  • Pain Management and Anesthetic Use : Ketamine hydrochloride is recognized for its unique properties as a general anesthetic and short-acting analgesic. Its role in acute postoperative pain management, particularly as a low-dose adjunct to other analgesics, highlights its efficacy in improving postoperative pain outcomes and reducing opioid-related adverse effects. Studies emphasize its application in various routes of administration, underscoring its versatility in clinical settings (Schmid, Sandler, & Katz, 1999).

  • Chronic Pain Management : The utility of ketamine in managing chronic pain, including conditions such as complex regional pain syndromes and neuropathic pain, has been explored. While evidence supports its efficacy in certain contexts, the literature suggests a need for further research to clarify optimal use and long-term effects (Hocking & Cousins, 2003).

  • Psychiatric Research Applications : The exploration into ketamine's effects on psychiatric disorders has gained momentum, particularly its rapid-acting antidepressant properties. Studies investigate its impact on the glutamatergic system and its potential for treating affective disorders, highlighting its promise as a novel therapeutic option. However, the limitations regarding the transient nature of its effects and potential for misuse are noted, with calls for further research to develop more refined treatments (Naughton, Clarke, O'Leary, Cryan, & Dinan, 2014).

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-10-6-9(13)11-7-2-4-8(12)5-3-7;/h2-5,10,12H,6H2,1H3,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXFINPATTYONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=C(C=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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